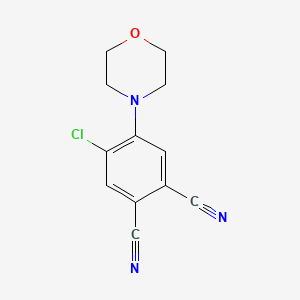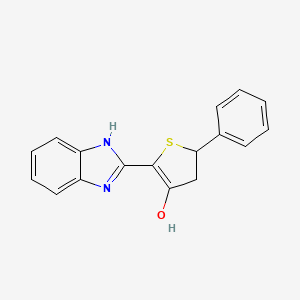![molecular formula C19H14N2O2 B12563887 3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one CAS No. 144098-65-7](/img/structure/B12563887.png)
3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazolinone core with a hydroxy group at the 3-position and a naphthalen-1-ylmethyl substituent at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The naphthalen-1-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 3-keto-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-methylquinazolin-4(3H)-one: Lacks the naphthalen-1-ylmethyl group but shares the quinazolinone core.
3-Amino-2-methylquinazolin-4(3H)-one: Contains an amino group instead of a hydroxy group at the 3-position.
Uniqueness
3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one is unique due to the presence of both the hydroxy group and the naphthalen-1-ylmethyl substituent. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
144098-65-7 |
|---|---|
Formule moléculaire |
C19H14N2O2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
3-hydroxy-2-(naphthalen-1-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C19H14N2O2/c22-19-16-10-3-4-11-17(16)20-18(21(19)23)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,23H,12H2 |
Clé InChI |
IVZCXIOICQBJSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4C(=O)N3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)







